molecular formula C8H8N2O4 B080002 4,6-Diaminobenzene-1,3-dicarboxylic acid CAS No. 13324-94-2

4,6-Diaminobenzene-1,3-dicarboxylic acid

Cat. No.: B080002
CAS No.: 13324-94-2
M. Wt: 196.16 g/mol
InChI Key: ILPDVOFDSNNCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzene, featuring two amino groups and two carboxylic acid groups positioned at the 4, 6, 1, and 3 locations on the benzene ring. This compound is known for its versatility and is widely used in various scientific research fields, including materials science, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction. The nitration process introduces nitro groups at the 4 and 6 positions of the benzene ring. Subsequent reduction of these nitro groups yields the desired amino groups. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Diaminobenzene-1,3-dicarboxylic acid largely depends on its application. In materials science, its ability to form stable frameworks with metals is attributed to the coordination of the amino and carboxylic acid groups with metal ions. In pharmaceuticals, it may interact with biological targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: 4,6-Diaminobenzene-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. In contrast, phthalic acid, isophthalic acid, and terephthalic acid primarily feature carboxylic acid groups, limiting their reactivity to certain types of chemical transformations .

Properties

IUPAC Name

4,6-diaminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDVOFDSNNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392439
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-94-2
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.